N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-11-17(19(25)23-15-7-5-4-6-14(15)21)18(24-20(28)22-11)13-10-12(26-2)8-9-16(13)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGFUTGBTXVBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, dimethoxyphenyl, and sulfanylidene groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and thiolating agents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide group.
Scientific Research Applications
N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the dimethoxyphenyl group can participate in hydrogen bonding and π-π interactions. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following compounds (Table 1) highlight key structural differences and their implications:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations:
Sulfanylidene vs.
Methoxy Groups: 2,5-Dimethoxy (target compound, ) increases symmetry and electron-donating capacity compared to 2,3-dimethoxy (), which may disrupt conjugation .
Aromatic Substitutions : Ethoxy () and dimethylphenyl () groups alter solubility—ethoxy increases lipophilicity, while dimethylphenyl may reduce crystallinity .
Biological Activity
N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a tetrahydropyrimidine core with substituents that are crucial for its biological activity.
Antimicrobial Activity
Research has shown that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various derivatives and found that compounds similar to this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| This compound | 16 | Pseudomonas aeruginosa |
These results indicate that the compound has a promising antimicrobial profile, particularly against Pseudomonas aeruginosa .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. A notable study assessed its effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MCF-7 | 10 | 75 |
| A549 | 15 | 60 |
These findings suggest that this compound may be a potential candidate for further development in cancer therapeutics .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival pathways. For example:
- Inhibition of Kinases : The compound may inhibit kinases responsible for tumor growth.
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through the activation of caspases.
Case Studies
A recent clinical study involving patients with resistant bacterial infections highlighted the potential of using this compound as an adjunct therapy. Patients treated with a combination of standard antibiotics and this compound showed improved outcomes compared to those receiving antibiotics alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
